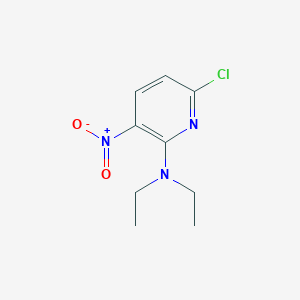
4,4-Dihydroxy-3-methyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dihydroxy-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that contains both hydroxyl and pyrazolone functional groups. Compounds with pyrazolone structures are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dihydroxy-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or keto acids under controlled conditions. The reaction may require catalysts or specific pH conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dihydroxy-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Introduction of different substituents at the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4,4-Dihydroxy-3-methyl-1H-pyrazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methyl-1H-pyrazol-5(4H)-one: Lacks one hydroxyl group compared to 4,4-Dihydroxy-3-methyl-1H-pyrazol-5(4H)-one.
3-Methyl-1H-pyrazol-5(4H)-one: Lacks both hydroxyl groups.
4,4-Dihydroxy-1H-pyrazol-5(4H)-one: Lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and a methyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C4H6N2O3 |
|---|---|
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
4,4-dihydroxy-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C4H6N2O3/c1-2-4(8,9)3(7)6-5-2/h8-9H,1H3,(H,6,7) |
Clé InChI |
RRLFVDBUIAULGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=O)C1(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



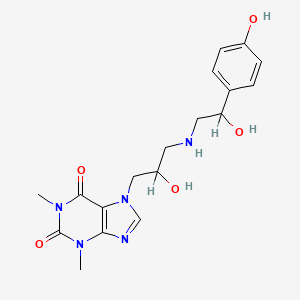
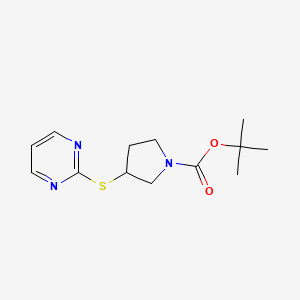

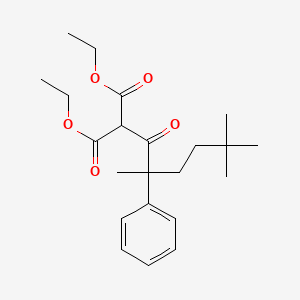

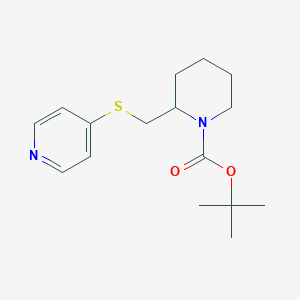
![2-(2-Fluoro-phenyl)-5-isoxazol-5-yl-[1,3,4]oxadiazole](/img/structure/B13955435.png)
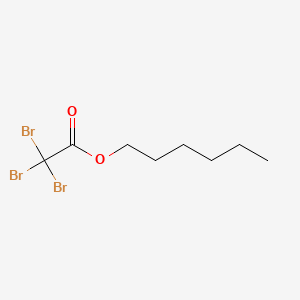


![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)

